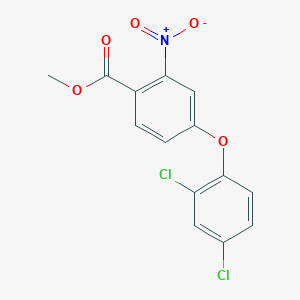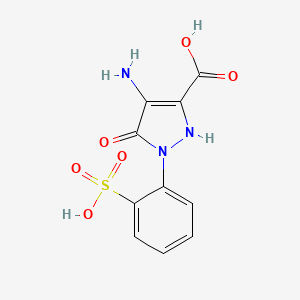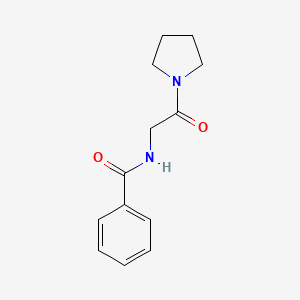
Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-: is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of benzamide, featuring a pyrrolidinyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of benzamide with a pyrrolidinyl derivative. One common method includes the use of 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine (TEA) under reflux conditions in 1,4-dioxane for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or pyrrolidinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the medical field, Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is explored for its potential therapeutic properties. It may be studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-Benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide: This compound shares a similar structure but features a benzyl group instead of a benzamide moiety.
Pyrimido[1,2-a]benzimidazoles: These compounds have structural similarities with Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- and exhibit relevant biological properties.
Uniqueness: Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its specific combination of a benzamide and pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
95204-52-7 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-8-4-5-9-15)10-14-13(17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17) |
InChI Key |
CXSUVQOSBPNFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



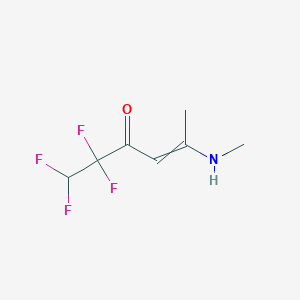
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
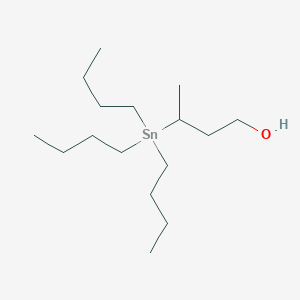

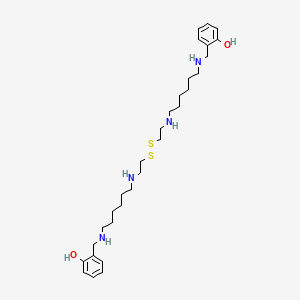
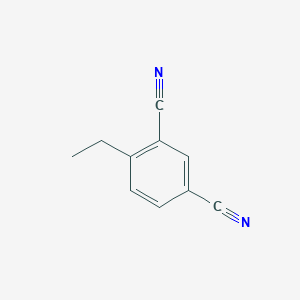
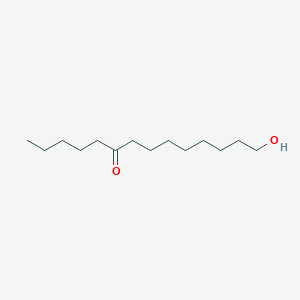
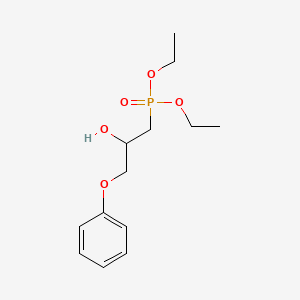
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
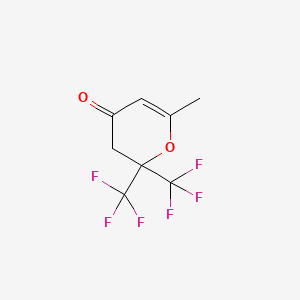
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
